molecular formula C14H16FNO3 B1528104 Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 1260801-80-6

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B1528104
CAS No.: 1260801-80-6
M. Wt: 265.28 g/mol
InChI Key: FZLAJUBVHDBNMS-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a fluorine atom, and a hydroxymethyl group attached to the indole core, making it a versatile intermediate in organic synthesis.

Mechanism of Action

In terms of pharmacokinetics, the properties of a compound, such as its stability, solubility, and reactivity, can greatly influence its absorption, distribution, metabolism, and excretion (ADME). For example, boronic acids and their esters are only marginally stable in water , which could potentially affect their bioavailability and efficacy.

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-fluoroindole, which can be obtained through the fluorination of indole using electrophilic fluorinating agents.

    Hydroxymethylation: The 6-fluoroindole undergoes hydroxymethylation using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position.

    Esterification: The final step involves the esterification of the hydroxymethylated 6-fluoroindole with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: 6-fluoro-3-(carboxymethyl)-1H-indole-1-carboxylate.

    Reduction: 6-fluoro-3-(hydroxymethyl)-1H-indole.

    Substitution: 6-substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of indole-based biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Synthesis: It is a valuable building block in the synthesis of more complex organic molecules and natural product analogs.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroindole: Lacks the hydroxymethyl and tert-butyl ester groups.

    Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate: Lacks the fluorine atom.

    6-Fluoro-3-(hydroxymethyl)-1H-indole: Lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate is unique due to the combination of the fluorine atom, hydroxymethyl group, and tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

tert-butyl 6-fluoro-3-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-7,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLAJUBVHDBNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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